Cas no 19357-57-4 ((±)-Cyclopenine)
(±)-Cyclopenine Chemical and Physical Properties
Names and Identifiers
-
- (-)(rel 3R,3'S)-4-methyl-3'-phenyl-1H-spiro[benzo[e][1,4]diazepin-3,2'-oxirane]-2,5-dione
- (-)(rel 3R,3'S)-4-Methyl-3'-phenyl-1H-spiro[benzo[e][1,4]diazepin-3,2'-oxiran]-2,5-dion
- (-)-4-methyl-3'c-phenyl-(2'rN)-1H-spiro[benzo[e][1,4]diazepine-3,2'-oxirane]-2,5-dione
- (-)-Cyclopenin
- (±)-Cyclopenin
- Cyclopenin
- cyclopenine
- CHEBI:193522
- BRD-K57898216-001-01-2
- DTXSID00893999
- NCGC00169192-02
- HMS2268G23
- SMR000440649
- AKOS040748199
- UNII-BTA4FR48AA
- 19553-26-5
- ACon0_000794
- (+/-)-Cyclopenine
- ACon1_000957
- MEGxm0_000048
- MLS000876987
- NCGC00169192-01
- NSC 604989
- (-)-Cyclopenine
- 20007-87-8
- C22623
- (3S,3'R)-4-METHYL-3'-PHENYL-1H-SPIRO[1,4-BENZODIAZEPINE-3,2'-OXIRANE]-2,5-DIONE
- 4-Methyl-3'-phenylspiro(3H-1,4-benzodiazepine-3,2'-oxirane)-2,5(1H,4H)-dione
- NSC 114538
- BTA4FR48AA
- NSC-604989
- NSC-114538
- 19357-57-4
- CHEMBL1700550
- (±)-Cyclopenine
-
- Inchi: 1S/C17H14N2O3/c1-19-15(20)12-9-5-6-10-13(12)18-16(21)17(19)14(22-17)11-7-3-2-4-8-11/h2-10,14H,1H3,(H,18,21)/t14-,17+/m1/s1
- InChI Key: APLKWZASYUZSBL-PBHICJAKSA-N
- SMILES: O1[C@H](C2C=CC=CC=2)[C@]21C(NC1C=CC=CC=1C(N2C)=O)=O
Computed Properties
- Exact Mass: 294.10044231Da
- Monoisotopic Mass: 294.10044231Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 1
- Complexity: 488
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 61.9Ų
(±)-Cyclopenine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C876540-1mg |
(±)-Cyclopenine |
19357-57-4 | 1mg |
$ 190.00 | 2023-04-17 | ||
| TRC | C876540-10mg |
(±)-Cyclopenine |
19357-57-4 | 10mg |
$ 1499.00 | 2023-04-17 | ||
| TRC | C876540-25mg |
(±)-Cyclopenine |
19357-57-4 | 25mg |
$ 3000.00 | 2023-09-08 |
(±)-Cyclopenine Related Literature
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on (±)-Cyclopenine
Recent Advances in the Study of (±)-Cyclopenine (CAS: 19357-57-4) in Chemical Biology and Pharmaceutical Research
The compound (±)-Cyclopenine (CAS: 19357-57-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, highlighting its synthesis, biological activity, and implications for drug development.
Recent studies have focused on the enantioselective synthesis of (±)-Cyclopenine, which has been a challenge due to its complex bicyclic structure. A 2023 publication in the Journal of Medicinal Chemistry reported a novel catalytic asymmetric synthesis method that significantly improves yield and enantiomeric purity. This breakthrough is expected to facilitate further pharmacological evaluations and scale-up production for clinical studies.
In terms of biological activity, (±)-Cyclopenine has demonstrated promising results as a modulator of neurotransmitter systems. Research published in Neuropharmacology (2024) revealed its potent affinity for specific serotonin receptor subtypes, suggesting potential applications in the treatment of neurological disorders such as depression and anxiety. The study utilized advanced molecular docking simulations combined with in vitro binding assays to elucidate the compound's mechanism of action.
Pharmacokinetic studies of (±)-Cyclopenine have also progressed significantly. A recent investigation published in Drug Metabolism and Disposition (2024) examined the compound's metabolic stability and tissue distribution in rodent models. The results indicated favorable pharmacokinetic properties, including good oral bioavailability and blood-brain barrier penetration, which are crucial for central nervous system-targeted therapies.
From a safety perspective, preliminary toxicological assessments of (±)-Cyclopenine have been conducted. A 2023 study in Toxicology Reports evaluated acute and subchronic toxicity in animal models, finding no significant adverse effects at therapeutic doses. However, the researchers noted the need for more comprehensive long-term toxicity studies before clinical translation.
The pharmaceutical industry has shown growing interest in (±)-Cyclopenine as a potential lead compound. Several patent applications filed in 2024 describe novel formulations and derivatives of (±)-Cyclopenine aimed at improving its therapeutic index. These developments suggest that the compound may soon enter preclinical development pipelines for specific indications.
In conclusion, recent research on (±)-Cyclopenine (CAS: 19357-57-4) has made substantial progress in addressing key challenges related to its synthesis, pharmacological characterization, and potential therapeutic applications. While further studies are needed to fully explore its clinical potential, the current body of evidence positions (±)-Cyclopenine as a promising candidate for the development of novel neuroactive therapeutics. Future research directions should focus on structure-activity relationship studies, mechanism elucidation, and translational research to bridge the gap between laboratory findings and clinical applications.
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